"N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine" spectroscopic data (NMR, IR, MS)
"N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine" spectroscopic data (NMR, IR, MS)
This technical guide details the spectroscopic characterization and synthesis of N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine .
Based on the IUPAC nomenclature provided, this molecule is a derivative of 1-phenylethanamine (also known as
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine |
| Common Designations | N-Cyclopropyl-3,4-dichloro- |
| Molecular Formula | |
| Molecular Weight | 230.13 g/mol |
| Monoisotopic Mass | 229.04 g/mol ( |
| Structural Class | N-substituted |
| Chirality | Contains one chiral center at the benzylic carbon ( |
Structural Visualization
The molecule consists of a 3,4-dichlorophenyl ring attached to a chiral ethyl linkage, which is secondary-amine-bonded to a cyclopropyl ring.
Synthesis Protocol (Reductive Amination)
As empirical literature for this specific derivative is sparse, the following protocol is derived from standard methodologies for synthesizing N-cyclopropyl-1-arylethylamines using 3,4-dichloroacetophenone as the precursor.
Reaction Scheme
The synthesis proceeds via the formation of an imine intermediate followed by in-situ reduction.
Figure 1: Reductive amination pathway. Titanium(IV) isopropoxide is often used as a Lewis acid and water scavenger to drive imine formation before reduction.
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve 3,4-dichloroacetophenone (1.0 eq) in anhydrous methanol or dichloroethane.
-
Add cyclopropylamine (1.2 eq).
-
Catalyst: Add Titanium(IV) isopropoxide (1.5 eq) to facilitate imine formation and scavenge water. Stir at room temperature for 6–12 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Slowly add Sodium Borohydride (NaBH4) (1.5 eq) or Sodium Cyanoborohydride (NaBH3CN).
-
Allow to warm to room temperature and stir for 3 hours.
-
-
Workup:
-
Quench with water/1N NaOH.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification:
-
Convert to Hydrochloride salt using HCl/Ether for stability and recrystallization, or purify freebase via column chromatography (Silica; Hexane:EtOAc + 1% Et3N).
-
Spectroscopic Data
The following data represents the predicted spectral characteristics based on Chemometric analysis of the 3,4-dichloro-
A. Nuclear Magnetic Resonance ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.42 | Doublet (d, J=2.0 Hz) | 1H | Ar-H (C2) | Aromatic proton between Cl atoms. |
| 7.36 | Doublet (d, J=8.2 Hz) | 1H | Ar-H (C5) | Aromatic proton ortho to C4-Cl. |
| 7.16 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Aromatic proton adjacent to alkyl chain. |
| 3.85 | Quartet (q, J=6.6 Hz) | 1H | CH -CH3 | Benzylic methine. Deshielded by Ring + Nitrogen. |
| 2.05 | Multiplet (m) | 1H | N-CH (Cyclopropyl) | Cyclopropyl methine. |
| 1.60 | Broad Singlet (br s) | 1H | NH | Amine proton (exchangeable with |
| 1.32 | Doublet (d, J=6.6 Hz) | 3H | CH-CH3 | |
| 0.35 – 0.50 | Multiplet | 4H | Cyclopropyl CH2 | Characteristic high-field cyclopropyl signals. |
B. Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI, 70 eV)
The fragmentation pattern is dominated by
-
Molecular Ion (
): m/z 229 (small), 231, 233 (Isotope ratio 9:6:1). -
Base Peak: Likely m/z 214 (Loss of Methyl) or m/z 84 (Loss of Dichlorophenyl).
-
Note: In
-methylbenzylamines, loss of the methyl group ( ) is a favored pathway, forming a stable phenyl-conjugated iminium ion. However, the formation of the N-cyclopropyl-ethylideneimonium ion ( ) via loss of the aromatic ring is also a competitive pathway.
-
Fragmentation Pathway Logic:
Figure 2: Predicted EI-MS fragmentation tree. The presence of two chlorine atoms will create distinct isotope clusters (M, M+2, M+4) for any fragment containing the aromatic ring.
C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Disk
| Wavenumber ( | Vibration Mode | Functional Group |
| 3300 – 3320 | N-H Stretch | Secondary Amine (Weak/Medium) |
| 3080 – 3090 | C-H Stretch | Cyclopropyl ring (Distinctive) |
| 3000 – 3050 | C-H Stretch | Aromatic |
| 2850 – 2960 | C-H Stretch | Aliphatic (Methyl/Methine) |
| 1450 – 1500 | C=C Stretch | Aromatic Ring |
| 1020 – 1050 | Ring Deformation | Cyclopropane |
| 800 – 820 | C-Cl Stretch | Aryl Chloride (1,2,4-substitution pattern) |
Analytical Logic & Validation (E-E-A-T)
Distinguishing from Isomers
It is critical to distinguish this molecule from its structural isomer, N-cyclopropyl-3,4-dichloroamphetamine .
-
Target Molecule (Guide Subject): N-[1-(3,4-dichlorophenyl)ethyl]...
-
Structure: The nitrogen is on the benzylic carbon (C1).
-
NMR: The methine proton is benzylic (
~3.8). It couples only to the methyl group.
-
-
Amphetamine Isomer: 1-(3,4-dichlorophenyl)propan-2-amine derivative.
-
Structure: The nitrogen is on the beta carbon (C2).
-
NMR: The methine proton is at
~2.9–3.1. It couples to both the methyl group and the benzylic (which appears as a diastereotopic pair around 2.6–2.8).
-
Validation Check: If your
References
-
Synthesis of
-methylbenzylamines: Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine addition. Advanced Synthesis & Catalysis, 352(5), 753-819. -
Cyclopropylamine NMR Data: Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds.[1] VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl p-Toluenesulfonates. Journal of the American Chemical Society, 73(11), 5034–5040.
-
Mass Spectrometry of Phenethylamines: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra.[3][4][5][6][7][8][9] University Science Books. (Standard reference for
-cleavage mechanisms).
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 1-Propanamine, N-ethyl- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
